3,9-Dichloroacridine

Übersicht

Beschreibung

3,9-Dichloroacridine is a synthetic organic compound belonging to the acridine family. It appears as a yellow crystalline powder and is soluble in organic solvents. The compound has a melting point of 220-222°C.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,9-Dichloroacridine can be synthesized from 4-chloro-2-phenylamino-benzoic acid. One common method involves dissolving the crude product in trichlorophosphate (POCl3) and heating it at 130°C for 3 hours . The reaction mixture is then cooled and poured into a mixture of crushed ice, ammonia, and chloroform under vigorous stirring .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3,9-Dichloroacridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the compound’s structure, leading to various products.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as sodium hydroxide and various acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of functionalized acridines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3,9-Dichloroacridine and its derivatives have been extensively studied for their anticancer properties. The compound acts primarily as an intercalator of DNA, which is a common mechanism for many anticancer drugs.

- Mechanism of Action : The intercalation disrupts DNA replication and transcription, leading to cell death in cancerous cells. Studies have shown that acridine derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Case Study : A recent study synthesized a series of acridine-based imidazolium salts derived from 9-chloroacridine. These compounds exhibited significant cytotoxicity against human cancer cell lines while showing low toxicity against non-cancerous cells. The study highlighted the potential of these compounds as targeted cancer therapies .

| Compound Type | Cancer Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Acridine-based salts | MCF-7 (Breast cancer) | 15 | Selective toxicity towards cancer cells |

| 9-Chloroacridine Derivatives | HeLa (Cervical cancer) | 20 | Induces apoptosis through DNA intercalation |

Antiprion Activity

This compound has also been investigated for its potential in treating prion diseases, which are neurodegenerative disorders caused by misfolded proteins.

- Research Findings : Tricyclic derivatives of acridine, including those related to this compound, have demonstrated the ability to inhibit the formation of the pathogenic prion protein (PrP^Sc). The effective concentrations (EC50) for these compounds ranged between 0.3 μM and 3 μM, indicating their potency in potentially halting prion propagation .

- Implications : This activity suggests that derivatives of this compound could lead to new therapeutic strategies for prion diseases, which currently have no effective treatments.

Antimicrobial Properties

The antimicrobial potential of acridine derivatives has been recognized since the early 20th century.

- Historical Context : Acridines were first proposed as antibacterial agents by Ehrlich and Benda in 1912. Their ability to disrupt bacterial DNA synthesis is a key factor in their effectiveness .

- Recent Developments : Studies have shown that acridine compounds exhibit broad-spectrum antibacterial activity against various pathogens. The mechanism typically involves intercalation into bacterial DNA, leading to inhibition of replication and transcription processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |

|---|---|---|

| Escherichia coli | 10 | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 5 | Effective against Gram-positive bacteria |

Other Biological Activities

In addition to its primary applications, research has indicated that this compound possesses antioxidant properties and may play a role in treating other conditions such as malaria and certain viral infections.

- Antioxidant Activity : Studies utilizing DPPH assays have shown that acridine derivatives can exhibit significant antioxidant effects, which may contribute to their overall therapeutic profiles .

- Potential as Antiviral Agents : Some studies suggest that acridine derivatives could inhibit viral replication by interfering with nucleic acid synthesis .

Wirkmechanismus

The mechanism of action of 3,9-Dichloroacridine primarily involves DNA intercalation. This process affects biological processes involving DNA and related enzymes, making it a valuable tool in cancer research and other medical applications . The compound targets specific molecular pathways, disrupting the normal function of DNA and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2,9-Dichloroacridine: Another dichloro derivative of acridine with similar properties.

Aza-acridine derivatives: These compounds have a nitrogen atom in the acridine ring, offering different biological and chemical properties.

Uniqueness: 3,9-Dichloroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications set it apart from other acridine derivatives .

Biologische Aktivität

3,9-Dichloroacridine is a compound that has garnered attention for its biological activities, particularly in the fields of oncology and biochemistry. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

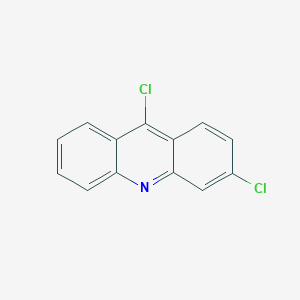

This compound (C₁₃H₇Cl₂N) features a fused ring system characteristic of acridine derivatives. Its structure includes two chlorine atoms at the 3 and 9 positions, which significantly influence its reactivity and biological interactions. The compound's molecular formula is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇Cl₂N |

| Molecular Weight | 252.10 g/mol |

| Melting Point | 107-109 °C |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound typically involves chlorination reactions of acridine derivatives. For instance, the introduction of chlorine can be achieved through electrophilic aromatic substitution methods or by using chlorinating agents under controlled conditions. The synthetic pathways often yield moderate to high purity, allowing for subsequent biological evaluations.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. A study reported its effectiveness against prostate cancer cell lines such as MiaPaCa-2 and BXPC-3, showing promising antiproliferative effects . The mechanism of action appears to involve the inhibition of topoisomerases I and IIα, essential enzymes for DNA replication and transcription. The binding constants for these interactions were calculated to be in the range of to M .

Mechanistic Studies

Molecular docking studies suggest that the compound interacts with DNA through non-covalent interactions, which may lead to structural changes in DNA that hinder replication processes . Additionally, its ability to form stable complexes with DNA enhances its potential as an anticancer agent.

Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated using various assays, including the MTT assay. Results indicate that while it exhibits high cytotoxicity against cancer cells, it shows low toxicity towards non-cancerous cell lines . This selectivity is crucial for therapeutic applications as it minimizes damage to healthy tissues.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. IC50 values were determined for different cell lines, indicating effective concentrations required for significant anticancer effects.

- Case Study 2 : A comparative study with known anticancer agents like Tamoxifen and Paclitaxel showed that while these agents have broad-spectrum activity, this compound was particularly effective against specific cancer types, suggesting a unique mechanism of action that warrants further investigation .

Summary of Research Findings

A summary table below encapsulates key findings from various studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

3,9-dichloroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTQPRSVTNMLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189038 | |

| Record name | Acridine, 3,9-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35547-70-7 | |

| Record name | Acridine, 3,9-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035547707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 3,9-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,9-dichloroacridine in the synthesis of 9-cyanoacridine derivatives?

A1: The research by Czerwińska et al. [] highlights a new synthetic application for this compound. While the paper doesn't delve into the detailed mechanism, it states that this compound can be used as a starting material to produce 9-cyanoacridine derivatives. This reaction occurs in the presence of sodium cyanide under liquid-solid phase transfer catalysis conditions. This suggests that the chlorine atoms in this compound are replaced by a cyano group (-CN) during this reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.